Tiaprofenic acid
Overview
Description
Tiaprofenic acid is a non-steroidal anti-inflammatory drug (NSAID) used primarily to manage pain and inflammation associated with conditions such as rheumatoid arthritis and osteoarthritis . It belongs to the arylpropionic acid group of NSAIDs and is known for its effectiveness in reducing pain and inflammation by inhibiting the production of prostaglandins .
Mechanism of Action
Target of Action
Tiaprofenic acid primarily targets Prostaglandin G/H synthase 1 and Prostaglandin G/H synthase 2 . These enzymes, also known as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), play a crucial role in the production of prostaglandins, which are chemicals produced by the body in response to injury or certain diseases .
Mode of Action
This compound belongs to a group of medicines called non-steroidal anti-inflammatory drugs (NSAIDs). It works by inhibiting the COX-1 and COX-2 enzymes , thereby blocking the production of prostaglandins . This action reduces the swelling, pain, and inflammation that would otherwise be caused by these chemicals .
Biochemical Pathways
By inhibiting the COX enzymes, this compound disrupts the prostaglandin biosynthesis pathway . This results in a decrease in the production of prostaglandins, which are involved in mediating inflammation, pain, and fever. Therefore, the inhibition of this pathway leads to the alleviation of these symptoms .
Pharmacokinetics
This compound is rapidly and almost completely absorbed when given orally, with a bioavailability of 90% . The area under the plasma concentration-time curve (AUC) of this compound is proportional to the oral dose administered . It binds extensively to plasma albumin and is eliminated following extensive biotransformation to glucuronide-conjugated metabolites . Approximately 60% is eliminated as conjugates excreted in urine, and little drug is eliminated unchanged .
Result of Action
The inhibition of prostaglandin production by this compound leads to a reduction in inflammation, pain, and fever. This makes it effective in managing conditions like rheumatoid arthritis and osteoarthritis . It’s also been suggested that this compound may have a stereoselective distribution into synovium and cartilage .
Action Environment
The synovium, the soft tissue that lines the spaces of diarthrodial joints, is the proposed site of action of NSAIDs like this compound when used for musculoskeletal disorders . Substantial concentrations of this compound are attained in synovial fluid . Renal function may influence the rate of excretion of this compound and its conjugates . Therefore, renal disease can impact the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tiaprofenic acid typically begins with thiophene as the starting material. The process involves several steps:
Acylation of Thiophene: Thiophene is acylated using propionic anhydride to form 2-propionyl thiophene.
Bromination: The 2-propionyl thiophene is then brominated to introduce a bromo group on the thiophene ring.
Reflux with Ethylene Glycol: The bromo compound is refluxed with ethylene glycol to form a bromo-ketal product.
Rearrangement: The bromo-ketal product undergoes rearrangement in the presence of cuprous oxide as a catalyst.
Friedel-Crafts Reaction: The rearranged product is subjected to a Friedel-Crafts reaction with benzoyl chloride.
Hydrolysis and Acidification: The final step involves hydrolysis and acidification to obtain this compound.
Industrial Production Methods: A novel industrial synthesis method involves five steps, starting from thiophene. The acylation with benzoyl chloride is catalyzed by zinc oxide under solvent-free conditions at room temperature, resulting in a higher total yield (78.4%) compared to other methods .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: Various substitution reactions can occur, especially on the thiophene ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tiaprofenic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of NSAID synthesis and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating various inflammatory conditions.
Comparison with Similar Compounds
Ibuprofen: Another arylpropionic acid NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: A widely used NSAID that also inhibits COX enzymes.
Ketoprofen: Similar in structure and function, used to treat pain and inflammation.
Uniqueness of Tiaprofenic Acid: this compound is unique in its chemical structure, which includes a thiophene ring. This structural feature contributes to its specific pharmacological properties and distinguishes it from other NSAIDs like ibuprofen and naproxen .
Properties
IUPAC Name |
2-(5-benzoylthiophen-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-9(14(16)17)11-7-8-12(18-11)13(15)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHPRPJDBZHYCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023665 | |
Record name | Tiaprofenic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tiaprofenic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015538 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.24e-02 g/L | |
Record name | Tiaprofenic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015538 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Tiaprofenic acid belongs to a group of medicines called non-steroidal anti-inflammatory drugs (NSAIDs). It works by blocking the production of a chemical (prostaglandin) which the body produces in response to injury or certain diseases. This prostaglandin would otherwise go on to cause swelling, pain and inflammation. | |
Record name | Tiaprofenic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01600 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
33005-95-7 | |
Record name | Tiaprofenic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33005-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiaprofenic acid [INN:BAN:DCF:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033005957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiaprofenic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01600 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tiaprofenic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tiaprofenic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.649 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TIAPROFENIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LS1T6R34C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tiaprofenic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015538 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
96 °C | |
Record name | Tiaprofenic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01600 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tiaprofenic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015538 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
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